

A Comparative Analysis of CPL304110 and Infigratinib: A Guide for Researchers

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Compound of Interest		
Compound Name:	CPL304110	
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In the landscape of targeted cancer therapies, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs for various malignancies characterized by FGFR aberrations. This guide provides a detailed comparative analysis of two such inhibitors: **CPL304110**, a novel and selective FGFR1-3 inhibitor, and infigratinib, an FDA-approved pan-FGFR inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used in their evaluation.

Introduction

CPL304110 is an orally active and selective inhibitor of FGFR1, FGFR2, and FGFR3.[1] Infigratinib is also an oral inhibitor targeting FGFR1, FGFR2, and FGFR3 and is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2] Both molecules function by binding to the ATP-binding pocket of the FGFRs, thereby inhibiting their kinase activity and blocking downstream signaling pathways that promote tumor cell growth and survival.[1][2]

Mechanism of Action and Target Specificity

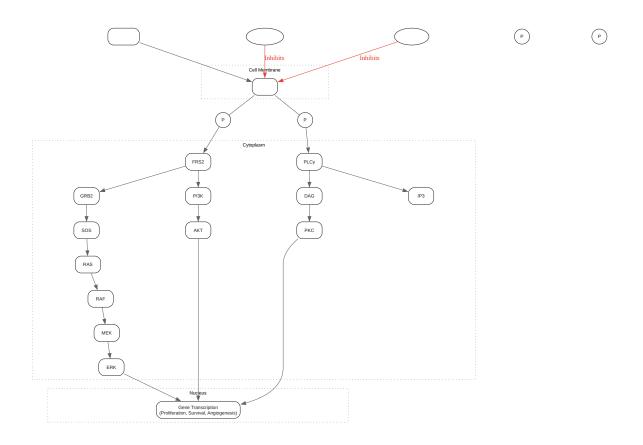
Both **CPL304110** and infigratinib are potent inhibitors of FGFRs. However, their selectivity profiles and reported potencies differ.



CPL304110 demonstrates high potency against FGFR1, FGFR2, and FGFR3.[1] Preclinical studies have shown its selectivity over other kinases, suggesting a potentially more targeted therapeutic window with fewer off-target effects.[1]

Infigratinib is a pan-FGFR inhibitor with activity against FGFR1, FGFR2, and FGFR3.[2] It has demonstrated efficacy in tumors with various FGFR alterations, including fusions, mutations, and amplifications.[3]

The following diagram illustrates the canonical FGFR signaling pathway, which is the target of both **CPL304110** and infigratinib.



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Figure 1: Simplified FGFR Signaling Pathway and points of inhibition.

Preclinical Data



In Vitro Potency and Selectivity

A key aspect of characterizing FGFR inhibitors is determining their potency against the target kinases and their selectivity against a panel of other kinases.

Parameter	CPL304110	Infigratinib
FGFR1 IC50	0.75 nM[1]	1.1 nM[2]
FGFR2 IC50	0.5 nM[1]	1.0 nM[2]
FGFR3 IC50	3.05 nM[1]	2.0 nM[2]
FGFR4 IC50	Not reported	61 nM[2]
Selectivity	>45-fold over KDR (VEGFR2) [1]	Selective for FGFR1-3[4]

Table 1: In Vitro Kinase Inhibitory Potency.

Cellular Activity

The anti-proliferative activity of these compounds is evaluated in cancer cell lines with known FGFR alterations.

Cell Line	FGFR Alteration	CPL304110 IC50	Infigratinib IC50
SNU-16 (Gastric)	FGFR2 Amplification	85.64 nM[1]	Data not available
RT-112 (Bladder)	FGFR3 Fusion	Not reported	Data not available
UM-UC-14 (Bladder)	FGFR3 Mutation	Not reported	Data not available

Table 2: Anti-proliferative Activity in Cancer Cell Lines.

In Vivo Efficacy

The anti-tumor activity of **CPL304110** and infigratinib has been demonstrated in various xenograft models.



CPL304110: In a SNU-16 xenograft model, twice-daily oral administration of 20 mg/kg **CPL304110** resulted in a 64% tumor growth inhibition (TGI).[1]

Infigratinib: In patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma with FGFR fusions, treatment with infigratinib resulted in a reduction in tumor volume.[3] In a mouse model of achondroplasia (Fgfr3Y367C/+), a dose of 0.5 mg/kg/day showed a statistically significant improvement in bone length.[5]

Clinical Data CPL304110

A Phase IA trial of **CPL304110** in patients with advanced solid malignancies showed early signs of activity.[6] In patients with documented tumor FGFR aberrations, the response rate was 50.0%.[6] The most common treatment-related adverse events (TRAEs) included ocular toxicity (23.8%), anemia (19.0%), and dry eyes and mouth (14.3%).[6]

Infigratinib

Infigratinib is approved for previously treated cholangiocarcinoma with FGFR2 fusions or rearrangements. In a Phase 2 study, the overall response rate (ORR) was 23.1% with a median duration of response (DOR) of 5.0 months.[2] Common adverse reactions include hyperphosphatemia, increased creatinine, and nail toxicity.[2] In a Phase 2 trial for achondroplasia, infigratinib demonstrated an increase in annualized height velocity.[7]

Experimental Protocols Kinase Assays

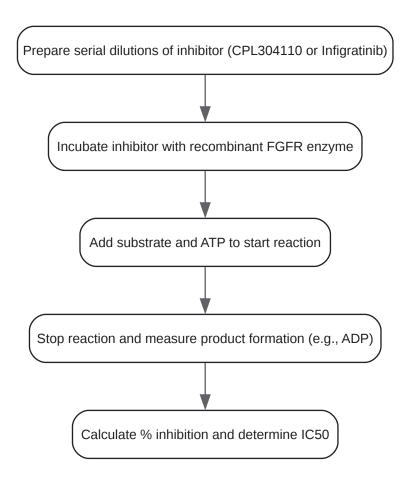
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against FGFR kinases.

General Protocol:

- Recombinant human FGFR kinase domains are incubated with the test compound at various concentrations.
- A substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.



- The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo Kinase Assay, which measures the amount of ADP produced.
- IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.



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Figure 2: General workflow for an in vitro kinase assay.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

General Protocol:

- Cancer cells with known FGFR alterations are seeded in multi-well plates.
- The cells are treated with a range of concentrations of the test compound.



- After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay.
- IC50 values are determined from the dose-response curves.

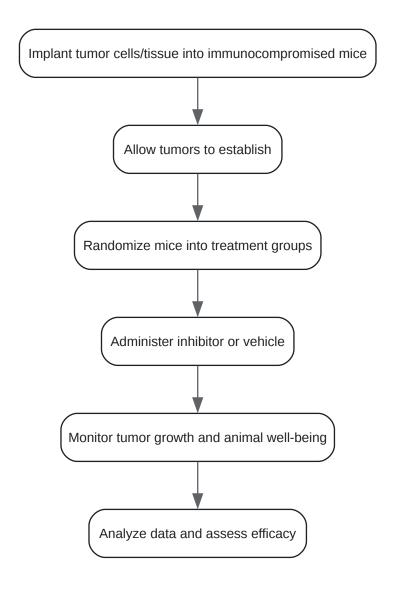
In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

- Immunocompromised mice are subcutaneously implanted with human tumor cells or patientderived tumor fragments.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- The test compound is administered orally at a specified dose and schedule.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic markers).





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Figure 3: General workflow for an in vivo xenograft study.

Conclusion

Both **CPL304110** and infigratinib are potent FGFR inhibitors with demonstrated anti-tumor activity. **CPL304110** shows promise as a highly selective FGFR1-3 inhibitor with a favorable early-stage clinical profile. Infigratinib is an established therapeutic option for FGFR2-driven cholangiocarcinoma and is being explored for other indications. The choice between these or other FGFR inhibitors for further development or clinical use will depend on a comprehensive evaluation of their efficacy, safety, and the specific genetic alterations present in the tumor. This guide provides a foundational comparison to aid researchers in their ongoing efforts to advance the field of targeted cancer therapy.



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